![molecular formula C10H13NO2 B121207 Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 145696-35-1](/img/structure/B121207.png)
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound with potential applications in the field of medicinal chemistry. It is a cyclic amine that belongs to the class of pyrrole derivatives. The compound has been synthesized using different methods and has been studied for its biological activity.
Mécanisme D'action
The mechanism of action of Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in the body. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. The compound has also been shown to have antioxidant activity and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate. One direction is to further investigate the mechanism of action of the compound and its interactions with specific targets in the body. Another direction is to explore the potential use of the compound as a ligand for metal ions. Additionally, the compound could be further studied for its potential applications in the treatment of various diseases, including cancer and viral infections.
Conclusion:
In conclusion, Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound with potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been studied for its biological activity. It has been found to exhibit various biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, including further investigation of its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can be synthesized using various methods. One of the methods involves the reaction of 3-methyl-2-cyclopentenone with methylamine in the presence of a catalyst. The reaction leads to the formation of the desired compound in good yield.
Applications De Recherche Scientifique
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has been studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties. The compound has also been studied for its potential use as a ligand for metal ions.
Propriétés
Numéro CAS |
145696-35-1 |
|---|---|
Nom du produit |
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-6-7-4-3-5-8(7)11-9(6)10(12)13-2/h11H,3-5H2,1-2H3 |
Clé InChI |
QKSRZIZMIHKPEK-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=C1CCC2)C(=O)OC |
SMILES canonique |
CC1=C(NC2=C1CCC2)C(=O)OC |
Synonymes |
Cyclopenta[b]pyrrole-2-carboxylic acid, 1,4,5,6-tetrahydro-3-methyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



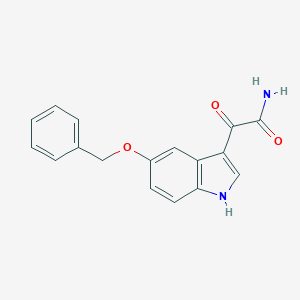
![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)
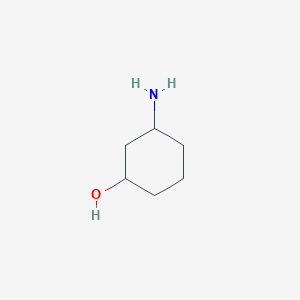
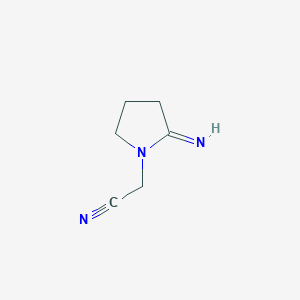
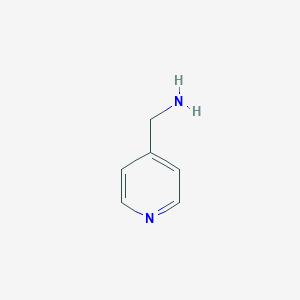
![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)
![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

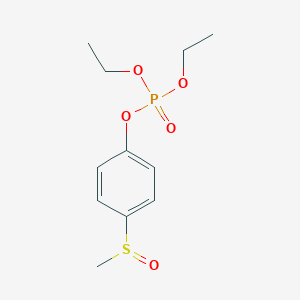
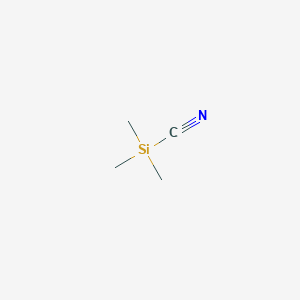
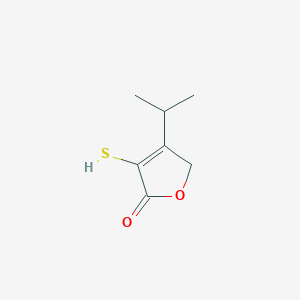

![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)